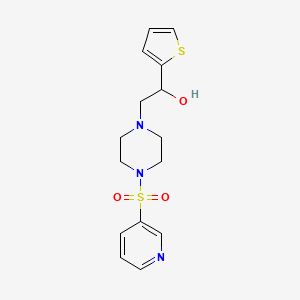

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol

Description

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a synthetic compound featuring a piperazine core substituted with a pyridin-3-ylsulfonyl group and an ethanol side chain terminating in a thiophen-2-yl moiety. This structure combines a heteroaromatic sulfonyl group (pyridinylsulfonyl) with a sulfur-containing heterocycle (thiophene), which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKJNOBMFHZFAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the pyridinylsulfonyl group through sulfonylation reactions. The final step involves the coupling of the thiophene ring via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridinylsulfonyl group can be reduced under specific conditions.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides or aryl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinylsulfonyl group can interact with active sites of enzymes, while the thiophene ring may participate in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanol Backbones

Several compounds in the evidence share the piperazine-ethanol framework but differ in substituents:

Key Observations :

- Sulfonyl Groups : The pyridin-3-ylsulfonyl group in the target compound is a heteroaromatic variant, contrasting with phenyl (e.g., 4j) or nitroaryl () sulfonyl groups. This may enhance hydrogen-bonding capacity or modulate electron-withdrawing effects .

- Linker Chemistry: The ethanol linker in the target compound (vs. propanone in or butanone in ) may influence conformational flexibility and metabolic stability .

Pharmacological and Binding Properties

While direct activity data for the target compound are unavailable, analogs highlight substituent-dependent effects:

- 5-HT6 Receptor Antagonism : Compound 4j () demonstrated high binding affinity (pKi = 7.83) and functional antagonism (IC50 = 32 nM), attributed to its naphthylsulfonyl group. The pyridinylsulfonyl group in the target compound may offer similar or distinct receptor interactions .

- Antiproliferative Potential: Piperazine-sulfonyl hybrids in and showed activity in cancer models, emphasizing the role of sulfonyl substituents in cellular targeting .

Biological Activity

The compound 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a piperazine ring with a pyridine sulfonyl group and a thiophene moiety, which are known to enhance its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves multi-step organic reactions, including the formation of the piperazine derivative, sulfonylation with pyridine sulfonyl chloride, and nucleophilic substitution to introduce the thiophene ring.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The pyridinylsulfonyl group enhances binding affinity to target proteins, while the thiophene ring can participate in π-π stacking interactions, facilitating the modulation of various biological pathways .

Antitumor Activity

Research indicates that compounds similar to 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol exhibit significant antitumor properties. For instance, studies have shown that derivatives containing piperazine and thiophene structures can inhibit tumor cell proliferation in various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungal species, indicating potential as a broad-spectrum antimicrobial agent .

Case Studies

- Antitumor Efficacy : In a study involving MDA-MB-231 breast cancer cells, derivatives similar to this compound showed enhanced cytotoxicity when combined with standard chemotherapeutic agents like doxorubicin. This suggests a synergistic effect that could improve treatment outcomes in resistant cancer types .

- Antimicrobial Activity : A series of experiments demonstrated that compounds with similar structures exhibited significant inhibitory effects against pathogenic fungi, showcasing their potential in treating infections caused by resistant strains.

Data Tables

Q & A

What are the standard synthetic routes for 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol, and how can side products be minimized?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions starting with piperazine derivatives. A common approach includes:

Sulfonylation : Reacting piperazine with pyridin-3-ylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to form the sulfonylated intermediate .

Ethanol Moiety Introduction : Coupling the intermediate with a thiophen-2-yl ethanol derivative via nucleophilic substitution or Mitsunobu reaction .

To minimize side products (e.g., over-sulfonylation), use controlled temperatures (0–5°C), inert atmospheres (N₂/Ar), and stoichiometric monitoring via TLC or HPLC .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Impurity Profiles : Characterize batches using HPLC-MS to rule out side products affecting results .

- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) across studies. For example, highlights pH-dependent COX-2 inhibition variability .

- Structural Confirmation : Validate compound identity via X-ray crystallography (as in ) or 2D NMR to confirm stereochemistry .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperazine and thiophene moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns for sulfur-containing groups .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

How can reaction yields be optimized for the sulfonylation step in synthesis?

Level: Advanced

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of piperazine .

- Catalysis : Add catalytic iodide salts (e.g., KI) to accelerate sulfonyl chloride reactivity .

- Stoichiometry : Maintain a 1:1 molar ratio of piperazine to sulfonyl chloride to prevent di-sulfonylation. Excess reagent quenches with aqueous NaHCO₃ .

What pharmacological mechanisms are hypothesized for this compound?

Level: Basic

Answer:

The compound’s thiophene and sulfonamide groups suggest:

- Enzyme Inhibition : Potential COX-2 or kinase inhibition due to sulfonyl-piperazine’s affinity for hydrophobic binding pockets .

- Receptor Modulation : Thiophene’s π-π interactions may target serotonin or dopamine receptors, as seen in structurally similar compounds .

How can computational modeling guide SAR studies for this compound?

Level: Advanced

Answer:

- Docking Studies : Use software like AutoDock to predict binding poses with targets (e.g., COX-2). The pyridinylsulfonyl group may anchor in hydrophobic domains .

- QSAR Models : Correlate electronic descriptors (e.g., Hammett constants) of substituents (e.g., thiophene methyl groups) with bioactivity data .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

What are the stability concerns for this compound under storage conditions?

Level: Basic

Answer:

- Hydrolysis : The sulfonamide bond is susceptible to acidic/basic conditions. Store in anhydrous environments at 2–8°C .

- Oxidation : Thiophene’s sulfur may oxidize; add antioxidants (e.g., BHT) or use amber vials to block UV light .

How can researchers address the lack of toxicity data for this compound?

Level: Advanced

Answer:

- In Vitro Assays : Perform Ames tests (mutagenicity) and HepG2 cell viability assays .

- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxides) that may cause hepatotoxicity .

- Computational Tox Prediction : Tools like ProTox-II can flag potential organ toxicity based on structural alerts .

What strategies differentiate this compound’s selectivity between related enzyme isoforms?

Level: Advanced

Answer:

- Crystallographic Analysis : Resolve co-crystal structures with isoforms (e.g., COX-1 vs. COX-2) to identify selectivity-determining residues .

- Fluorescent Probes : Attach BODIPY tags to track subcellular localization and off-target binding in live cells .

How can degradation products be profiled and quantified?

Level: Advanced

Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions, then analyze via UPLC-QTOF .

- Isolation Techniques : Use preparative HPLC to isolate degradation products for structural elucidation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.